molecular formula C19H23N3O2S B3575369 1-[4-(Methylsulfanyl)benzyl]-4-(4-nitrobenzyl)piperazine

1-[4-(Methylsulfanyl)benzyl]-4-(4-nitrobenzyl)piperazine

Cat. No.: B3575369
M. Wt: 357.5 g/mol
InChI Key: MMPSNKSYGCQWBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[4-(methylthio)benzyl]-4-(4-nitrobenzyl)piperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . This compound has benzyl groups attached to the nitrogen atoms of the piperazine ring, one of which has a methylthio substituent and the other has a nitro substituent .


Molecular Structure Analysis

The presence of the piperazine ring, which is a saturated ring with nitrogen atoms, could impart basicity to the compound. The nitro group is a strong electron-withdrawing group, which could potentially increase the acidity of protons in its vicinity .


Chemical Reactions Analysis

The compound could potentially undergo reactions typical of piperazines, nitrobenzenes, and thioethers . For example, the nitro group could be reduced to an amine, and the thioether could react with halogens .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitro group and the basic piperazine ring could increase its solubility in polar solvents .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures. The Material Safety Data Sheet (MSDS) for the specific compound would provide the most accurate safety information .

Future Directions

Future research could explore the potential biological activity of this compound, given the known activities of many piperazine derivatives . Additionally, studies could investigate the reactivity of the compound under various conditions, given the presence of the reactive nitro and thioether groups .

Properties

IUPAC Name

1-[(4-methylsulfanylphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-25-19-8-4-17(5-9-19)15-21-12-10-20(11-13-21)14-16-2-6-18(7-3-16)22(23)24/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPSNKSYGCQWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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